molecular formula C7H7ClFNO2 B6222690 3-fluoro-4-methylpyridine-2-carboxylic acid hydrochloride CAS No. 2758000-47-2

3-fluoro-4-methylpyridine-2-carboxylic acid hydrochloride

Cat. No.: B6222690
CAS No.: 2758000-47-2
M. Wt: 191.6
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-methylpyridine-2-carboxylic acid hydrochloride is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methylpyridine-2-carboxylic acid hydrochloride typically involves the fluorination of 4-methylpyridine derivatives. One common method is the Baltz-Schiemann reaction, where 2-amino-3-methylpyridine is converted to 2-fluoro-3-methylpyridine, followed by oxidation to form the carboxylic acid . The hydrochloride salt is then formed by reacting the carboxylic acid with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve optimized synthetic routes to increase yield and reduce costs. These methods may include the use of alternative fluorinating agents and catalysts to improve the efficiency of the fluorination step .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methylpyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Fluoro-4-methylpyridine-2-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: The compound is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: It is used in the production of agrochemicals and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methylpyridine-2-carboxylic acid hydrochloride depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The fluorine atom’s electron-withdrawing effect can enhance the compound’s binding affinity to its molecular targets, thereby increasing its potency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-methylpyridine-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the fluorine atom and the carboxylic acid group makes it a versatile intermediate in various synthetic applications .

Properties

CAS No.

2758000-47-2

Molecular Formula

C7H7ClFNO2

Molecular Weight

191.6

Purity

95

Origin of Product

United States

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